molecular formula C24H27N3O4 B2724850 2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide CAS No. 749222-48-8

2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide

Cat. No. B2724850
CAS RN: 749222-48-8
M. Wt: 421.497
InChI Key: JVDSYXALIMGEDA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide” is characterized by the presence of a cyano group, an amide group, two ethoxy groups, a morpholine ring, and a phenyl ring. The exact three-dimensional structure would require further analysis such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available data. It is known that the compound is a powder at room temperature . The compound’s molecular weight is 421.497.

Scientific Research Applications

Synthesis and Biological Activities

Chemical compounds similar to "2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide" have been synthesized and explored for their broad spectrum of biological activities. For instance, morpholine derivatives have been designed with various biological activities such as sympathomimetic, analgesic, antioxidant, anti-inflammatory, and anti-dyslipidemic properties. These compounds are synthesized through reactions involving aminoethanol with aryl-bromomethyl-ketone, leading to the formation of morpholines with potential as drug metabolizing enzyme modulators and immunomodulating actions (Rekka & Kourounakis, 2010).

Chemical Reactions and Modifications

Research into the reaction of dibromocyclohexanone with morpholine has shown the ability to yield specific chemical structures influenced by the reaction solvent. This demonstrates the versatility and reactivity of morpholine-containing compounds in chemical synthesis, potentially leading to selective product formation (SatoKikumasa et al., 1975).

Advanced Synthesis Techniques

Investigations into the chemistry of cyanoacetylenes have highlighted the preparation and reactions of cyano-ynamines and the corresponding cyano-enamines. These studies shed light on the transformation of these compounds into cyanoacetamides and their reaction with various amines, which could be relevant for the synthesis of complex molecules including those related to "this compound" (Sasaki & Kojima, 1970).

Molecular Structure and Absorption Spectra

The study of morpholine green derivatives provides insights into the molecular structure and absorption spectra of related compounds. Understanding the electron donor substituent efficiency and the impact of substituents on the absorption spectra can be crucial for designing molecules with desired optical properties (Hepworth, Sawyer, & Hallas, 1993).

Rearrangement Reactions

Research into double rearrangement reactions involving cyano and morpholine groups has yielded novel structures such as oxazin-ones and diazin-ones. These findings contribute to the understanding of reaction mechanisms and the synthesis of new compounds with potential research and therapeutic applications (Yokoyama, Hatanaka, & Sakamoto, 1985).

Safety and Hazards

The safety data sheet for “2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-3-30-22-16-21(27-10-12-29-13-11-27)23(31-4-2)15-20(22)26-24(28)19(17-25)14-18-8-6-5-7-9-18/h5-9,14-16H,3-4,10-13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDSYXALIMGEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C(=CC2=CC=CC=C2)C#N)OCC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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